![molecular formula C12H6ClF3N4O3 B608221 JNJ-42041935 CAS No. 1193383-09-3](/img/structure/B608221.png)
JNJ-42041935
科学研究应用
Chemical Properties and Structure
The compound features a unique structure that combines benzimidazole and pyrazole moieties, which are known for their pharmacological potential. The trifluoromethoxy group enhances its lipophilicity and biological activity, making it a valuable candidate for therapeutic applications.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole, including the compound , exhibit potent anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound has been evaluated against standard anti-inflammatory drugs such as diclofenac and indomethacin, showing superior efficacy in certain assays .
Table 1: Anti-inflammatory Activity Comparison
Compound | IC50 (μM) | Reference |
---|---|---|
1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid | TBD | |
Diclofenac | 5.40 | |
Indomethacin | TBD |
Anticancer Potential
The anticancer properties of 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid have been investigated through various in vitro assays. Studies indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, including pancreatic cancer cells (SW1990 and AsPCl). The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth .
Table 2: Anticancer Activity Against Cell Lines
Enzyme Inhibition Studies
The compound has also been studied for its ability to inhibit various enzymes linked to cancer progression and inflammation. For example, it has shown potential as a dual inhibitor of COX enzymes and lipoxygenase, which are key players in inflammatory pathways and cancer metastasis .
Case Study 1: In Vitro Evaluation of Anti-inflammatory Effects
In a controlled experiment, the compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. Results indicated that it had a higher selectivity index compared to traditional NSAIDs, suggesting it may offer therapeutic benefits with reduced side effects .
Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted using different cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed that it significantly reduced cell viability at lower concentrations than many existing chemotherapeutics, indicating its potential as a lead compound for further development .
作用机制
JNJ-42041935 通过抑制 HIF-PHD 酶的活性发挥作用。这些酶负责 HIF-α 亚基的羟基化,这在常氧条件下会导致其降解。通过抑制 HIF-PHD,this compound 稳定了 HIF-α 亚基,使其能够积累并激活缺氧响应基因的转录。 这会导致各种细胞反应,包括红细胞生成增加、血管生成和对低氧水平的代谢适应 .
生化分析
Biochemical Properties
Jnj-42041935 controls the biological activity of HIF-PHD . It interacts with HIF-PH1, HIF-PH2, and HIF-PH3 isozymes . The nature of these interactions is competitive, with this compound acting as an active-site binding, iron insensitive, 2-oxoglutarate competitive inhibitor .
Cellular Effects
This compound has been shown to elevate HIF-1α levels in Hep3B cells . This elevation of HIF-1α levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with HIF-PH enzymes, leading to their inhibition . This inhibition can result in changes in gene expression, particularly the elevation of HIF-1α levels .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to stimulate erythropoietin secretion in mice and reverse inflammation-induced anemia in rats
Dosage Effects in Animal Models
In an inflammation-induced anemia model in rats, 100 µM/kg/day this compound significantly increased the number of circulating reticulocytes and red blood cells
Metabolic Pathways
This compound is involved in the metabolic pathway of HIF-PH enzymes . It interacts with these enzymes as a competitive inhibitor
准备方法
合成路线和反应条件
JNJ-42041935 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括苯并咪唑核的形成、吡唑环的引入以及随后的官能化,以引入三氟甲氧基和羧酸基团。 反应条件通常涉及使用强碱,如氢化钠,以及各种有机溶剂,包括二甲基亚砜 (DMSO) 和四氢呋喃 (THF) .
工业生产方法
虽然 this compound 的具体工业生产方法尚未广泛记录,但一般方法将涉及扩大实验室合成程序。 这将需要优化反应条件以确保高产率和纯度,以及实施稳健的纯化技术,例如重结晶和色谱 .
化学反应分析
反应类型
JNJ-42041935 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成相应的氧化衍生物。
还原: 还原反应可以用来修饰化合物中存在的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化锂铝,以及用于取代反应的亲核试剂。 反应条件会根据所需的转化而有所不同,但通常涉及受控温度和惰性气氛,以防止不希望发生的副反应 .
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成羟基化的衍生物,而取代反应可以在氯或三氟甲氧基位置引入各种官能团,例如烷基或芳基 .
相似化合物的比较
类似化合物
二甲基草酰甘氨酸 (DMOG): 另一种 HIF-PHD 抑制剂,与 JNJ-42041935 相比选择性较低。
氯化钴: 一种通过抑制 HIF-PHD 活性稳定 HIF 的化学物质,但对细胞金属稳态的影响更广泛。
This compound 的独特性
This compound 作为 HIF-PHD 抑制剂,其高选择性和效力使其独一无二。它对抑制缺氧诱导因子 (FIH) 的因子显示出超过 100 倍的选择性,并且对一组其他受体、酶和激酶的亲和力很小。 这使其成为研究 HIF 调节及其潜在治疗应用的宝贵工具 .
生物活性
1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid, also known as JNJ-42041935, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
- IUPAC Name : 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid
- Molecular Formula : C12H6ClF3N4O3
- Molecular Weight : 346.65 g/mol
- CAS Number : 1193383-09-3
This compound acts primarily as a prolyl hydroxylase domain (PHD) inhibitor , which stabilizes hypoxia-inducible factor (HIF) levels. This stabilization leads to the translocation of HIF to the nucleus, where it activates genes involved in erythropoiesis and other critical biological processes:
- Target Enzymes : PHD enzymes are responsible for the degradation of HIF under normoxic conditions.
- Binding Mechanism : The compound binds competitively to the active site of PHD enzymes, preventing their interaction with 2-oxoglutarate, an essential cofactor for their activity .
In Vitro Studies
Research indicates that this compound exhibits various biological effects:
- Erythropoietin Secretion : In vitro studies have shown that this compound increases erythropoietin secretion in Hep3B cells, which is crucial for red blood cell production.
In Vivo Studies
In vivo experiments further elucidate the compound's potential:
- Animal Models : In a rat model of inflammation-induced anemia, administration of this compound at a dosage of 100 µM/kg/day significantly increased circulating reticulocytes and red blood cells, demonstrating its efficacy in stimulating erythropoiesis .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and stability:
- Absorption and Distribution : The compound shows promising absorption characteristics when administered orally.
- Metabolism : It undergoes metabolic pathways typical for PHD inhibitors, which may involve hepatic metabolism .
Comparative Biological Activity
To contextualize the biological activity of this compound, it is informative to compare it with other compounds exhibiting similar mechanisms:
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Study on Anemia : A study demonstrated that the compound effectively reversed anemia in rats by enhancing erythropoietin levels and promoting red blood cell production.
- Cancer Research : Preliminary findings suggest that compounds with similar structural motifs may exhibit anticancer properties through modulation of HIF pathways .
属性
IUPAC Name |
1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4O3/c13-6-1-7-8(2-9(6)23-12(14,15)16)19-11(18-7)20-4-5(3-17-20)10(21)22/h1-4H,(H,18,19)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHHASJVTYRJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)N3C=C(C=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193383-09-3 | |
Record name | JNJ-42041935 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193383093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-42041935 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4PPL01131 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。